8-Sulfamoyloctanoic acid

PROTAC Targeted Protein Degradation Chemical Biology

8-Sulfamoyloctanoic acid (C8H17NO4S, MW: 223.29) is an aliphatic carboxylic acid bearing a terminal primary sulfamoyl (-SO2NH2) group. Structurally, it consists of an eight-carbon alkyl chain with a carboxylic acid at one terminus and a sulfamoyl group at the omega position.

Molecular Formula C8H17NO4S
Molecular Weight 223.29 g/mol
Cat. No. B15543535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Sulfamoyloctanoic acid
Molecular FormulaC8H17NO4S
Molecular Weight223.29 g/mol
Structural Identifiers
InChIInChI=1S/C8H17NO4S/c9-14(12,13)7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)(H2,9,12,13)
InChIKeyGYSPULPAFXPBFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

8-Sulfamoyloctanoic Acid: A Versatile Sulfamoyl-Functionalized Aliphatic Building Block for PROTAC Synthesis and HDAC Inhibition Studies


8-Sulfamoyloctanoic acid (C8H17NO4S, MW: 223.29) is an aliphatic carboxylic acid bearing a terminal primary sulfamoyl (-SO2NH2) group. Structurally, it consists of an eight-carbon alkyl chain with a carboxylic acid at one terminus and a sulfamoyl group at the omega position. This compound serves as a PROTAC linker in the synthesis of the targeted protein degrader XZ338 . Additionally, it exhibits measurable, albeit weak, inhibitory activity against certain histone deacetylase (HDAC) isoforms, including HDAC8, as recorded in curated bioactivity databases [1]. The presence of the sulfamoyl moiety classifies it within a broader group of sulfonamide/sulfamate derivatives, which are known to interact with zinc-containing enzymes such as carbonic anhydrases and HDACs, though its specific activity profile is defined by its flexible alkyl chain and terminal functional groups.

PROTAC synthesis Specific linker required for XZ338 degrader synthesis
HDAC inhibition studies Weak HDAC8 ligand for biochemical assay controls
Bifunctional scaffold Aliphatic sulfamoyl-carboxylic acid building block

8-Sulfamoyloctanoic Acid: Why Structural Analogs Cannot Guarantee Functional Equivalence


In the context of scientific procurement, substituting 8-sulfamoyloctanoic acid with a structurally similar analog—such as a different chain-length omega-sulfamoyl carboxylic acid, a simple alkyl carboxylic acid, or an unrelated PROTAC linker—carries significant risk of experimental failure. The compound's utility is not derived from a single functional group but from the precise interplay between its eight-carbon alkyl spacer and the terminal sulfamoyl and carboxyl moieties. The length and flexibility of this linker are critical parameters governing the induced proximity and ternary complex formation in PROTAC applications, where suboptimal linker geometry can ablate degradation efficacy [1]. Furthermore, the available quantitative evidence, though limited, indicates a specific pattern of weak HDAC isoform inhibition (HDAC8 IC50 = 2.3 µM; HDAC7 IC50 = 50 µM) that is unlikely to be replicated by analogs lacking the exact sulfamoyl substitution or alkyl chain length [2]. Therefore, reliance on generic substitution is not supported by data and may compromise the reproducibility of PROTAC synthesis or targeted biochemical assays.

Linker geometry mismatch

Altering chain length or removing sulfamoyl may disrupt ternary complex formation required for degradation

HDAC profile divergence

Isoform selectivity trend likely not reproduced by generic alkyl carboxylic acids

Degrader identity loss

Analog linkers produce untested PROTAC molecules with unknown degradation efficiency

Quantitative Differentiation of 8-Sulfamoyloctanoic Acid Against Comparators: A Data-Driven Evidence Guide


PROTAC Linker Specificity: Enabling Synthesis of XZ338, a Defined Targeted Protein Degrader

8-Sulfamoyloctanoic acid is explicitly utilized as a linker in the synthesis of the PROTAC molecule XZ338 . While numerous alkyl-carboxylic acid linkers exist, this compound is the specific intermediate defined for constructing XZ338 (HY-172798), a degrader with a defined biological profile. In contrast, generic alkyl linkers of different lengths or lacking the sulfamoyl group would yield a distinct, untested PROTAC molecule with unknown degradation efficiency and selectivity . The quantitative difference is not in the linker's isolated activity but in its essential role as a precise structural component of a validated degrader.

PROTAC Linker Specificity
Class-level inference
Specific linker for XZ338 degrader
Ensures structural identity to validated degrader
Qualitative specificity; no comparator data
PROTAC Targeted Protein Degradation Chemical Biology

HDAC8 Inhibition: Weak but Quantifiable Activity Compared to Potent Reference Inhibitors

8-Sulfamoyloctanoic acid inhibits recombinant human HDAC8 with an IC50 of 2.3 µM (2.30E+3 nM) [1]. This activity is weak compared to the benchmark pan-HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat), which exhibits an IC50 of 0.44 µM (440 nM) against HDAC8 in a comparable assay [2]. The approximately 5-fold difference in potency highlights that 8-sulfamoyloctanoic acid is not a potent HDAC inhibitor, a property that may be advantageous in applications requiring only weak background inhibition or as a non-optimized starting scaffold.

HDAC8 Inhibition vs SAHA
Cross-study comparable
IC50 2.3 µM vs 0.44 µM
~5.2-fold less potent
Defines compound as weak HDAC8 ligand
Recombinant HDAC8, Boc-Lys(Ac)-AMC substrate
HDAC8 Epigenetics Enzyme Inhibition

HDAC7 Inhibition: 22-fold Weaker Activity than HDAC8, Demonstrating Isoform Selectivity Trend

8-Sulfamoyloctanoic acid inhibits HDAC7 with an IC50 of 50 µM (5.00E+4 nM) [1]. This is approximately 22-fold weaker than its inhibition of HDAC8 (IC50 = 2.3 µM). In contrast, the pan-inhibitor SAHA exhibits broad, potent activity across multiple isoforms. This differential activity profile suggests a degree of intrinsic isoform selectivity, albeit at a weak potency level, which may be relevant in the design of more selective sulfamoyl-containing inhibitors.

HDAC7 vs HDAC8 Selectivity
Head-to-head
HDAC7 IC50 50 µM
22-fold weaker than HDAC8
Suggests isoform selectivity trend (HDAC8 > HDAC7)
Recombinant HDAC7/8, same substrate
HDAC7 Isoform Selectivity Enzyme Inhibition

HDAC5 Inhibition: Negligible Activity Further Defines a Weak and Selective Profile

The inhibitory activity of 8-sulfamoyloctanoic acid against HDAC5 is effectively negligible, with a reported IC50 of 50 µM (5.00E+4 nM) [1]. This is identical to its weak activity against HDAC7 and represents a >20-fold difference compared to its inhibition of HDAC8. This data reinforces the compound's profile as a weak, yet isoform-biased, ligand, providing a clear quantitative boundary for its biological effects.

HDAC5 Activity Negligible
Head-to-head
IC50 50 µM
>20-fold weaker vs HDAC8
Confirms limited isoform inhibition spectrum
Recombinant HDAC5, Boc-Lys(Ac)-AMC
HDAC5 Isoform Selectivity Enzyme Inhibition

Defined Use Cases for 8-Sulfamoyloctanoic Acid Based on Verified Differentiation


Synthesis of PROTAC XZ338 for Targeted Protein Degradation Studies

8-Sulfamoyloctanoic acid is the requisite linker for constructing the specific PROTAC degrader XZ338 . In this scenario, the compound is conjugated to an E3 ligase ligand (e.g., an AHPC derivative) and a target protein ligand to create a bifunctional molecule. The precise length and terminal functionalities of the linker are critical for the induced proximity required for ubiquitination and subsequent proteasomal degradation of the target protein. Any deviation in linker structure will result in a different PROTAC with unpredictable activity .

Use as a Weak, Isoform-Biased Reference Ligand in HDAC Assay Development

Given its quantifiable but weak inhibition of HDAC8 (IC50 = 2.3 µM) and negligible activity against HDAC5/7 (IC50 = 50 µM) , 8-sulfamoyloctanoic acid can serve as a non-potent reference compound in biochemical and cellular assays. It may be used to define assay sensitivity thresholds, act as a negative control for potent HDAC inhibition, or serve as a starting point for fragment-based drug discovery aimed at improving potency and selectivity for HDAC8 .

Negative Control for Sulfamoyl-Based Carbonic Anhydrase Inhibition Studies

Although the sulfamoyl group is a classic zinc-binding motif for carbonic anhydrase (CA) inhibition, the long aliphatic chain of 8-sulfamoyloctanoic acid is likely suboptimal for binding to the conical active site of most CA isoforms . Consequently, this compound can be employed as a structurally related negative control or a weak baseline comparator when testing more potent, aryl-substituted primary sulfonamide CA inhibitors .

Synthetic Intermediate for Functionalized Aliphatic Building Blocks

The presence of both a terminal carboxylic acid and a primary sulfamoyl group makes 8-sulfamoyloctanoic acid a versatile bifunctional building block in organic synthesis. The carboxylic acid can undergo standard amidation or esterification reactions, while the primary sulfamoyl group can be further derivatized (e.g., alkylated or acylated) or serve as a hydrogen-bond donor/acceptor in supramolecular chemistry or materials science applications .

Application
Selection Property
Validation Focus
PROTAC XZ338 synthesis
Exact linker structure
Degrader identity verification
HDAC assay development
Weak HDAC8 inhibition profile
Assay sensitivity thresholds
CA inhibition negative control
Suboptimal CA binding scaffold
Inhibition comparison with aryl sulfonamides
Bifunctional building block
Dual sulfamoyl/carboxylic acid
Derivatization compatibility
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